DHQZ 36

Leishmania Macrophage Infection EC50

DHQZ 36 is the structurally optimized dihydroquinazolinone retrograde trafficking inhibitor with confirmed cidal (parasite-killing) activity against Leishmania, unlike the static parent compound Retro-2cycl. With 3-fold enhanced potency against intracellular amastigotes (EC50: 13.63 μM vs. 40.15 μM), 30% LPV size reduction at 50 μM, >40% reduction in parasite protein secretion, and unique reversal of IL-6 suppression, DHQZ 36 provides robust, orthogonal phenotypic readouts for host-pathogen interaction studies and high-content screening. Request a quote today for batch-reserved, high-purity (≥98%) DHQZ 36.

Molecular Formula C21H18F2N2OS
Molecular Weight 384.4 g/mol
Cat. No. B15562659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHQZ 36
Molecular FormulaC21H18F2N2OS
Molecular Weight384.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3
InChIKeySVXVTSKHYHQIPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHQZ 36 (CAS 1542098-94-1): A Structurally Optimized Retrograde Trafficking Inhibitor with Defined Anti-Leishmanial Potency


DHQZ 36 (2-(5-ethylthiophen-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one) is a dihydroquinazolinone (DHQZ)-class small molecule and a structurally optimized analog of the retrograde trafficking inhibitor Retro-2cycl [1]. It functions by disrupting host cell retrograde transport pathways, a mechanism exploited by certain non-enveloped viruses and intracellular parasites for cellular entry and survival [2]. Unlike the parent compound, DHQZ 36 exhibits significantly enhanced biological activity against Leishmania parasites, with defined EC50 values in both intracellular amastigote and axenic promastigote models [3].

Why Substituting DHQZ 36 with Retro-2cycl or Other In-Class Analogs Compromises Experimental Reproducibility


The retrograde trafficking inhibitor class exhibits steep structure-activity relationships (SAR) where minor structural modifications yield profound differences in potency, spectrum, and mechanism [1]. Specifically, the parent compound Retro-2cycl demonstrates only static (growth-inhibitory) activity against Leishmania, whereas DHQZ 36 confers cidal (parasite-killing) activity—a critical functional distinction for infection models [2]. Furthermore, DHQZ 36.1, while more potent in some assays, represents a distinct chemical entity with a fused thiophene-thiazole moiety that alters its pharmacological profile [3]. Interchanging these compounds without rigorous validation risks inconsistent target engagement, variable efficacy, and erroneous interpretation of pathway-specific effects, undermining both mechanistic studies and drug discovery efforts [1].

DHQZ 36: Quantitative Differentiation from Retro-2cycl and DHQZ 36.1 in Leishmania Infection Models


Enhanced Potency Against Intracellular Leishmania amazonensis Amastigotes

DHQZ 36 exhibits a 3-fold improvement in potency against intracellular Leishmania amazonensis amastigotes in infected macrophages compared to the parent compound Retro-2cycl [1]. The optimized analog DHQZ 36.1 shows a further, statistically significant, 1.3-fold increase in potency over DHQZ 36 in this model [2].

Leishmania Macrophage Infection EC50

Increased Potency Against Axenic Leishmania Promastigotes

In axenic promastigote cultures, DHQZ 36 demonstrates significantly greater potency than Retro-2cycl against both L. amazonensis and L. donovani species [1]. DHQZ 36.1 shows an additional improvement in potency over DHQZ 36 for both species (p < 0.001) [2].

Leishmania Promastigote EC50

Cidal vs. Static Activity: A Functional Distinction Critical for Anti-Parasitic Efficacy

Unlike the parent compound Retro-2cycl, which is Leishmania static (inhibiting growth without killing), DHQZ 36 exhibits cidal activity, actively killing the parasites in axenic culture [1].

Leishmania Cidal Static

Reduction in Parasite Protein Secretion and Reversal of Host Immune Suppression

DHQZ 36 treatment leads to a >40% reduction in the secretion of parasite proteins and reverses the Leishmania-induced suppression of IL-6 release by infected macrophages following LPS activation [1].

Leishmania Immune Modulation IL-6

Reduction of Parasitophorous Vacuole (LPV) Size in Infected Macrophages

Treatment with DHQZ 36 causes a significant, dose-dependent reduction in the size of Leishmania parasitophorous vacuoles (LPVs) in infected macrophages, with a 30% reduction observed at 50 μM [1].

Leishmania Parasitophorous Vacuole LPV

Validated Research Applications for DHQZ 36 Based on Quantitative Performance Data


Target Validation and Mechanism-of-Action Studies in Leishmania Infection Models

DHQZ 36 serves as a superior tool compound for dissecting the role of host retrograde trafficking pathways in Leishmania pathogenesis. Its 3-fold enhanced potency against intracellular amastigotes (EC50: 13.63 μM vs. 40.15 μM for Retro-2cycl) [1] and confirmed cidal activity [2] make it the preferred choice for studies requiring robust, unambiguous phenotypic outcomes. Researchers can confidently attribute observed effects to pathway-specific inhibition rather than off-target cytotoxicity, enabling precise target deconvolution and validation of retrograde trafficking as a therapeutic vulnerability in Leishmania [3].

High-Content Screening (HCS) and Phenotypic Assay Development

The quantifiable, dose-dependent reduction in parasitophorous vacuole (LPV) size (30% at 50 μM) [1] and >40% reduction in parasite protein secretion [2] provide robust, orthogonal phenotypic readouts suitable for high-content screening platforms. DHQZ 36's well-defined EC50 values across multiple parasite species and life cycle stages [3] enable its use as a reference standard and positive control in automated image-based assays, facilitating the discovery of novel anti-leishmanial agents and the characterization of compound libraries targeting host-pathogen interactions.

Investigating Host-Pathogen Interactions and Immune Modulation

DHQZ 36's unique ability to reverse Leishmania-induced suppression of IL-6 release by infected macrophages [1] positions it as a critical reagent for studying how retrograde trafficking inhibitors modulate the host immune response. This functional readout, combined with the reduction in parasite protein secretion, allows researchers to explore the link between host cell trafficking pathways and the parasite's capacity to subvert innate immunity, an area of growing interest for developing host-directed therapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DHQZ 36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.